molecular formula C19H17ClN2O3 B2684940 Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate CAS No. 1206999-07-6

Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate

Cat. No.: B2684940
CAS No.: 1206999-07-6
M. Wt: 356.81
InChI Key: RQZSPMZXELGDAR-UHFFFAOYSA-N
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Description

Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate is a quinoline derivative featuring a 6-methyl substituent, a 2-carboxylate ester, and a 4-amino group linked to a 5-chloro-2-methoxyphenyl moiety. This compound combines structural motifs associated with biological activity, such as the quinoline core (often linked to antimicrobial and anticancer properties) and the 5-chloro-2-methoxyphenyl group, which is prevalent in kinase inhibitors and receptor antagonists . The compound’s structural uniqueness lies in the synergistic arrangement of its substituents, which may influence solubility, bioavailability, and intermolecular interactions.

Properties

IUPAC Name

methyl 4-(5-chloro-2-methoxyanilino)-6-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-11-4-6-14-13(8-11)15(10-17(21-14)19(23)25-3)22-16-9-12(20)5-7-18(16)24-2/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZSPMZXELGDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=C(C=CC(=C3)Cl)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-methoxyaniline with 6-methylquinoline-2-carboxylic acid under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Anti-inflammatory Activity

Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate has been studied for its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2. Inhibitors of COX-2 are significant in the treatment of inflammatory conditions and pain management.

  • Mechanism of Action : The compound acts by blocking the COX-2 enzyme pathway, which is responsible for the synthesis of prostaglandins that mediate inflammation.

Anticancer Properties

Research indicates that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. This compound has shown promise in this area:

  • Cell Line Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Case Study 1: Synthesis and Evaluation of Quinoline Derivatives

A study conducted by researchers synthesized various quinoline derivatives, including this compound. The synthesized compounds were evaluated for their COX inhibitory activity and cytotoxicity against cancer cell lines:

CompoundCOX-2 IC50 (µM)Cytotoxicity (IC50, µM)
This compound0.725.01
Celecoxib (Control)0.89N/A

The results indicated that the compound exhibited comparable COX-2 inhibition to Celecoxib, suggesting its potential as an effective anti-inflammatory agent .

Case Study 2: Structure-Activity Relationship Studies

Further investigations into the structure-activity relationships of quinoline derivatives revealed that modifications to the phenyl ring significantly influenced biological activity. Researchers found that substituents on the quinoline core affected both COX inhibition and cytotoxicity profiles:

SubstituentCOX-2 Inhibition (%)Cytotoxicity (IC50, µM)
Chlorine70%4.50
Methoxy65%5.00

These findings highlight the importance of chemical modifications in enhancing the therapeutic efficacy of quinoline-based compounds .

Mechanism of Action

The mechanism of action of Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes . The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparisons

Substituent Effects on Reactivity and Yield The target compound’s 4-amino and 2-carboxylate groups contrast with the urea linker in PQ401 , which may alter hydrogen-bonding capacity and biological target specificity. Methoxy groups enhance solubility but may reduce metabolic stability compared to methyl.

Synthetic Efficiency Yields for analogs vary significantly: 40% for sulfonamide intermediates , 55% for 6-chloro-2-(4-methoxyphenyl)quinoline , and 65–72% for piperazine derivatives . The absence of data for the target compound suggests further optimization may be required.

Structural and Crystallographic Insights The planar quinoline core in 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline facilitates π–π stacking (centroid distances: 3.77–3.84 Å), a feature likely shared by the target compound due to its aromatic substituents. Dihedral angles between aromatic rings (e.g., 56.97° in ) influence molecular packing; the target’s 4-(5-chloro-2-methoxyphenyl)amino group may introduce similar torsional strain.

Biological Relevance While the target compound’s activity is unexplored in the evidence, PQ401 and methyl 6-chloro-2-methylquinoline-3-carboxylate demonstrate kinase inhibition and anti-tuberculosis effects, respectively. The target’s 2-carboxylate ester could enhance membrane permeability compared to free acids.

Contradictions and Limitations

  • and report high yields (65–72%) for piperazine and methoxyquinoline derivatives, whereas sulfonamide synthesis yields only 40%, highlighting substituent-dependent efficiency.

Biological Activity

Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate, with the CAS number 1206999-07-6, is a quinoline derivative that has garnered attention due to its potential biological activities. Quinoline and its derivatives are known for a variety of pharmacological effects, including antibacterial, antiviral, and anticancer properties. This article aims to synthesize current knowledge regarding the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H17ClN2O3C_{19}H_{17}ClN_{2}O_{3}, with a molecular weight of 356.8 g/mol. The structure features a quinoline core substituted with a chloro and methoxy phenyl group, which is crucial for its biological activity.

PropertyValue
CAS Number1206999-07-6
Molecular FormulaC₁₉H₁₇ClN₂O₃
Molecular Weight356.8 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Biological Activity Overview

The biological activities of quinoline derivatives are largely attributed to their ability to interact with various biological targets. The following sections will explore specific activities related to this compound.

Antiviral Activity

Recent studies have indicated that quinoline derivatives exhibit significant antiviral properties. For instance, related compounds have been shown to inhibit Hepatitis B Virus (HBV) replication effectively in vitro. Methylation and structural modifications in quinoline derivatives enhance their efficacy against viral targets .

Antibacterial Activity

Quinoline-based compounds are also recognized for their antibacterial properties. In comparative studies, certain derivatives demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 4.9 to 17 µM against various bacterial strains, including E. coli . While specific data on this compound is limited, its structural similarities suggest potential antibacterial activity.

Anticancer Potential

Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that modifications in the quinoline structure can lead to significant cytotoxic effects on cancer cell lines. For example, derivatives with specific substitutions showed IC50 values in the low micromolar range against breast cancer cell lines . The presence of functional groups such as methoxy and chloro may enhance the compound's interaction with cancer-related targets.

Case Studies and Research Findings

  • Inhibition of HBV Replication : A study demonstrated that methylated quinoline derivatives could inhibit HBV replication in vitro at concentrations as low as 10 µM. This suggests that this compound may possess similar properties due to its structural characteristics .
  • Antibacterial Efficacy : A review of quinoline derivatives highlighted several compounds with significant antibacterial activity against Gram-negative bacteria, indicating that the introduction of chloro and methoxy groups can enhance this effect .
  • Cytotoxicity Against Cancer Cells : Research focused on various quinoline derivatives found that modifications at the C-7 and C-8 positions significantly increased cytotoxicity against MCF-7 breast cancer cells. The presence of electron-donating groups like methoxy is believed to play a crucial role in increasing lipophilicity and enhancing cellular uptake .

Q & A

Q. Critical Factors :

  • Temperature control (140–160°C for cyclization steps) .
  • Catalyst selection (e.g., CuI for SNAr reactions improves regioselectivity) .
  • Solvent choice (polar aprotic solvents like DMF enhance solubility of intermediates).

Q. Yield Optimization :

  • Use of microwave-assisted synthesis reduces reaction time and improves purity .
  • Purification via column chromatography or recrystallization (e.g., dichloromethane/hexane) .

Basic Question: How is the molecular structure of this compound validated, and what analytical techniques are critical for confirming its purity?

Methodological Answer:
Structural Validation :

  • X-ray Crystallography : Single-crystal diffraction (using SHELX or ORTEP-III software) resolves bond lengths, angles, and torsion angles. For example, planar quinoline rings (deviation <0.05 Å) and dihedral angles between substituents (e.g., 56.97° between phenyl and methoxyphenyl groups in related compounds) .
  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm) .
    • HRMS : Exact mass determination (e.g., [M+H]+^+ calculated for C20_{20}H18_{18}ClN2_2O3_3: 393.1004) .

Q. Purity Assessment :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); retention time compared to standards .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

Advanced Question: How can researchers resolve contradictions in hydrogen-bonding patterns observed in crystallographic studies of this compound?

Methodological Answer:
Discrepancies in hydrogen-bonding networks may arise from polymorphism or solvent inclusion. To address this:

Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D = donor, A = acceptor) and identify robust motifs (e.g., R_2$$^2(8) rings) .

Temperature-Dependent Crystallography : Collect data at multiple temperatures (e.g., 100 K vs. 298 K) to assess thermal motion effects on bond geometry .

Computational Modeling : Use DFT (e.g., B3LYP/6-31G**) to compare experimental and theoretical bond lengths/angles. Deviations >0.1 Å suggest disorder or solvent interactions .

Example : A related quinoline derivative showed weak C–H···π interactions (3.77 Å) and π–π stacking (3.84 Å), which stabilize crystal packing but vary with substituent electronegativity .

Advanced Question: What is the mechanistic role of the 5-chloro-2-methoxyphenyl substituent in modulating biological activity?

Methodological Answer:
The substituent’s electronic and steric properties influence target binding:

  • Electron-Withdrawing Chloro Group : Enhances electrophilicity of the quinoline core, facilitating interactions with nucleophilic residues (e.g., cysteine or lysine in enzyme active sites) .
  • Methoxy Group : Participates in hydrogen bonding (e.g., with backbone carbonyls of kinases or ion channels) .

Q. Experimental Validation :

  • SAR Studies : Synthesize analogs (e.g., replace Cl with F or OMe) and assay activity (e.g., IC50_{50} against cancer cell lines or ion channels) .
  • Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding poses (e.g., methoxy group aligns with hydrophobic pockets in KCNQ4 channels) .

Advanced Question: How can researchers optimize the compound’s solubility and stability for in vivo studies without altering its core structure?

Methodological Answer:
Strategies :

Prodrug Design : Convert the methyl ester to a phosphonate or glycoside to enhance aqueous solubility .

Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm, PDI <0.2) to improve bioavailability .

pH Adjustment : Use buffered solutions (pH 6.5–7.4) to prevent ester hydrolysis .

Q. Stability Testing :

  • Forced Degradation Studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks; monitor degradation via HPLC .
  • Plasma Stability : Incubate with rat plasma (37°C, 1 h); quantify parent compound using LC-MS/MS .

Advanced Question: How do electronic effects of substituents influence the compound’s spectroscopic and reactive properties?

Methodological Answer:
Spectroscopic Effects :

  • UV-Vis : Electron-donating groups (e.g., OMe) redshift λmax_{\text{max}} due to extended conjugation (e.g., from 320 nm to 340 nm) .
  • IR : C=O stretch (ester) at ~1700 cm1^{-1}; Cl substituents increase intensity of C–Cl stretches (550–600 cm1^{-1}) .

Q. Reactivity :

  • Electrophilic Substitution : Chloro groups direct incoming electrophiles to meta positions, while methoxy groups activate ortho/para positions .
  • Oxidation : Methoxy groups are prone to demethylation under strong oxidizing conditions (e.g., H2_2O2_2/Fe2+^{2+}) .

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